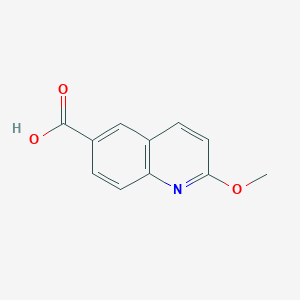

2-Methoxyquinoline-6-carboxylic acid

説明

Significance of Quinolines in Heterocyclic Chemistry and Advanced Materials Science

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone scaffold in the field of heterocyclic chemistry. numberanalytics.com Its unique electronic properties and structural versatility make it a fundamental building block for the synthesis of more complex molecules. numberanalytics.com Quinoline and its derivatives are prevalent in numerous natural products, most notably quinine, an alkaloid historically used to treat malaria. numberanalytics.comsphinxsai.com This historical significance has spurred extensive research, establishing the quinoline nucleus as a "privileged scaffold" in medicinal chemistry. orientjchem.orgrsc.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and biological properties, leading to a vast library of compounds. researchgate.netrsc.org

The significance of quinoline derivatives extends to a wide spectrum of pharmacological applications, including antimalarial, anticancer, antibacterial, and antifungal agents. orientjchem.orgrsc.orgresearchgate.net Compounds incorporating the quinoline core are integral to numerous commercialized drugs, such as chloroquine (B1663885) and ciprofloxacin. researchgate.net Beyond pharmaceuticals, quinoline-based compounds have found applications in advanced materials science, where they are utilized in the development of sensors, luminescent materials, and organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net Their role as ligands in organometallic catalysis further underscores their importance in modern synthetic chemistry. researchgate.net

Overview of 2-Methoxyquinoline-6-carboxylic Acid as a Synthetic Target and Research Subject

2-Methoxyquinoline-6-carboxylic acid is a specific derivative of the quinoline scaffold that has garnered attention as a synthetic intermediate and research chemical. Its structure features a methoxy (B1213986) group at the 2-position and a carboxylic acid group at the 6-position, functional groups that offer multiple avenues for further chemical modification. This makes the compound a valuable building block in the synthesis of more complex, biologically active molecules.

The synthesis of 2-Methoxyquinoline-6-carboxylic acid can be achieved through methods common in heterocyclic chemistry. One documented laboratory-scale synthesis involves the reaction of 6-bromo-2-methoxyquinoline (B1337744) with n-butyl lithium at low temperatures, followed by quenching with solid carbon dioxide to introduce the carboxylic acid moiety. prepchem.com As a research subject, it is primarily used in early-discovery programs where its properties can be leveraged to create novel compounds for screening.

Below is a table summarizing the key chemical properties of 2-Methoxyquinoline-6-carboxylic acid.

| Property | Value |

| CAS Number | 99472-03-4 chemscene.com |

| Molecular Formula | C₁₁H₉NO₃ chemscene.com |

| Molecular Weight | 203.19 g/mol chemscene.com |

| IUPAC Name | 2-methoxyquinoline-6-carboxylic acid |

| SMILES | O=C(C1=CC=C2N=C(OC)C=CC2=C1)O chemscene.com |

| Topological Polar Surface Area | 59.42 Ų chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Current Research Trends and Future Prospects for 2-Methoxyquinoline-6-carboxylic Acid Derivatives

Current research is heavily focused on leveraging the 2-methoxyquinoline-6-carboxylic acid scaffold to develop novel therapeutic agents. The core structure is modified to create libraries of derivatives that are then screened for various biological activities. A significant trend is the synthesis of 2-aryl-quinoline-4-carboxylic acid and 6-methoxy-2-arylquinoline analogues for targeted therapies. nih.govfrontiersin.org

Detailed Research Findings:

P-glycoprotein (P-gp) Inhibition: A series of 6-methoxy-2-arylquinoline analogues have been designed and synthesized to act as P-glycoprotein (P-gp) inhibitors. nih.gov P-gp is a transporter protein often implicated in multidrug resistance in cancer, and its inhibition is a key strategy to improve the efficacy of chemotherapy. nih.gov

Anticancer Agents: Researchers have developed 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent inhibitors of SIRT3, a mitochondrial sirtuin that is a target in cancer therapy. frontiersin.org

Antileishmanial Agents: In the search for new treatments for leishmaniasis, an integrated in silico approach has been used to study 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org These studies, which include inverse virtual screening and molecular dynamics simulations, aim to identify molecular targets and assess the pharmacokinetic profiles of these compounds, showing their potential as novel inhibitors of Leishmania N-myristoyltransferase. frontiersin.org

The future prospects for derivatives of 2-methoxyquinoline-6-carboxylic acid are promising, particularly in the realm of medicinal chemistry. The ongoing evolution of synthetic methodologies, such as multicomponent reactions, allows for the rapid and efficient generation of diverse quinoline scaffolds with high atom economy. rsc.org This facilitates the creation of extensive compound libraries for high-throughput screening. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to develop more selective and potent drug candidates. frontiersin.orgnih.gov The emphasis will be on designing molecules for specific biological targets to combat drug resistance and treat a range of diseases. nih.gov

Scope and Objectives of the Comprehensive Research Compendium

This article serves as a focused compendium on the chemical compound 2-Methoxyquinoline-6-carboxylic acid. The primary objective is to provide a structured overview based on current scientific literature, beginning with the broader significance of the quinoline core in chemistry and materials science. It specifically details the role of 2-Methoxyquinoline-6-carboxylic acid as a synthetic building block and outlines the contemporary research directions and future potential of its derivatives in the development of novel therapeutic agents. The scope is strictly limited to the chemical and research aspects of the compound, adhering to the outlined structure to ensure a concise and scientifically accurate presentation.

Structure

3D Structure

特性

IUPAC Name |

2-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-5-3-7-6-8(11(13)14)2-4-9(7)12-10/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVQFJMYODEUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99472-03-4 | |

| Record name | 2-methoxyquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Methoxyquinoline 6 Carboxylic Acid

Direct Synthetic Routes to 2-Methoxyquinoline-6-carboxylic Acid

Direct synthesis routes are characterized by the introduction of the carboxylic acid moiety onto a quinoline (B57606) scaffold that already possesses the desired 2-methoxy substituent. This approach is often efficient if the requisite halogenated precursor is readily available.

A prominent direct method for the synthesis of 2-Methoxyquinoline-6-carboxylic acid involves an organometallic pathway utilizing lithiation followed by carboxylation. This strategy hinges on the selective metal-halogen exchange at the 6-position of the quinoline ring.

The process commences with 6-bromo-2-methoxyquinoline (B1337744) as the starting material. prepchem.com This precursor is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and the solution is cooled to a very low temperature, typically around -70°C, under an inert nitrogen atmosphere to prevent unwanted side reactions with atmospheric components. prepchem.com To this cooled solution, a strong organolithium base, n-butyllithium (n-BuLi) in hexane, is added dropwise. prepchem.com This initiates a lithium-halogen exchange, replacing the bromine atom at the C-6 position with a lithium atom, thereby forming a highly reactive 6-lithio-2-methoxyquinoline intermediate.

Following the formation of the organolithium species, the carboxyl group is introduced by quenching the reaction with solid carbon dioxide (dry ice). prepchem.com The highly nucleophilic carbon of the lithiated quinoline attacks the electrophilic carbon of CO2. A subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, 2-Methoxyquinoline-6-carboxylic acid. prepchem.com

Table 1: Key Parameters of the Lithiation-Carboxylation Route

| Parameter | Description |

|---|---|

| Starting Material | 6-bromo-2-methoxyquinoline |

| Key Reagents | n-Butyllithium (n-BuLi), Carbon Dioxide (CO2) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -70°C |

| Intermediate | 6-lithio-2-methoxyquinoline |

| Final Product | 2-Methoxyquinoline-6-carboxylic acid |

The successful implementation and scaling of the lithiation-carboxylation protocol require careful control over reaction parameters.

Anhydrous Conditions : Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and solvents must be anhydrous to prevent the quenching of the n-BuLi and the lithiated intermediate.

Low Temperature : The reaction is conducted at cryogenic temperatures (-70°C or below) to ensure the stability of the 6-lithio-2-methoxyquinoline intermediate and to minimize side reactions, such as addition of n-BuLi to the quinoline ring itself. Maintaining this temperature is critical for achieving high yields and purity.

Inert Atmosphere : The use of an inert atmosphere, typically nitrogen or argon, is mandatory to prevent the degradation of the organometallic intermediates by oxygen and moisture. prepchem.com

From a scalability perspective, these conditions present challenges. The management of large volumes of cryogenic reactions can be energy-intensive and requires specialized equipment. Furthermore, the handling of large quantities of pyrophoric n-butyllithium necessitates stringent safety protocols and engineered controls. The addition of solid carbon dioxide can also be difficult to control on a large scale, potentially leading to localized warming and reduced yields.

Classical and Modern Quinoline Synthesis Strategies Applicable to Substituted Systems

While direct synthesis is effective, classical name reactions provide powerful tools for constructing the fundamental quinoline core. These methods can be adapted to produce substituted quinolines, although they may not always yield the precise substitution pattern of 2-Methoxyquinoline-6-carboxylic acid in a single step. These strategies are valuable for creating a variety of quinoline derivatives by modifying the starting materials.

The Doebner reaction is a well-established method for synthesizing quinoline-4-carboxylic acids (cinchoninic acids). wikipedia.org The reaction typically involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.orgnih.gov

To apply this to a system relevant to the target molecule, one could use 4-methoxyaniline (p-anisidine) as the aromatic amine component. The reaction with an aldehyde and pyruvic acid would lead to a quinoline ring. The methoxy (B1213986) group from the starting aniline (B41778) would be incorporated at the 6-position of the resulting quinoline. However, the key feature of the Doebner reaction is the use of pyruvic acid, which results in the formation of a carboxylic acid group at the 4-position of the quinoline ring, not the 6-position. nih.goviipseries.org Therefore, a standard Doebner reaction would yield a 6-methoxyquinoline-4-carboxylic acid derivative, a constitutional isomer of the target compound.

Table 2: Doebner Reaction for a Substituted Quinoline

| Starting Materials | Reagents/Conditions | Typical Product Structure |

|---|---|---|

| Aromatic Amine (e.g., 4-methoxyaniline) | Aldehyde, Pyruvic Acid | 2-substituted-6-methoxyquinoline-4-carboxylic acid |

The Skraup synthesis and the related Doebner-Von Miller reaction are fundamental methods for quinoline synthesis. iipseries.orgwikipedia.org The Skraup synthesis involves heating an aromatic amine with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent (such as nitrobenzene). organicreactions.orgpharmaguideline.com The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com

If 4-methoxyaniline were used as the substrate in a Skraup synthesis, the product would be 6-methoxyquinoline (B18371). researchgate.net This method effectively constructs the quinoline core with the desired methoxy substituent at the correct position. However, the classic Skraup synthesis does not introduce a carboxylic acid group.

The Doebner-Von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org This allows for the synthesis of quinolines with substituents on the heterocyclic ring. synarchive.com Similar to the Skraup synthesis, using 4-methoxyaniline would yield a 6-methoxyquinoline derivative, but without the C-6 carboxyl group. To obtain the target molecule from the products of these reactions, a subsequent carboxylation step would be necessary.

The Pfitzinger reaction provides another route to quinoline carboxylic acids. wikipedia.org It involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. pharmaguideline.comwikipedia.org The reaction proceeds via the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound and cyclizes to form a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net

This method is highly effective for producing a wide range of substituted quinoline-4-carboxylic acids. researchgate.netjocpr.com However, like the Doebner reaction, the Pfitzinger synthesis inherently places the carboxylic acid group at the 4-position of the quinoline nucleus. iipseries.orgwikipedia.org While one could potentially use a substituted isatin to introduce a methoxy group onto the benzene (B151609) ring portion of the quinoline, achieving the 6-carboxy substitution pattern of the target molecule is not a direct outcome of this classical reaction.

Table 3: Summary of Classical Quinoline Syntheses

| Reaction Name | Typical Starting Materials | Key Feature/Product | Applicability to Target Compound |

|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Forms quinoline-4-carboxylic acids wikipedia.org | Forms an isomer (6-methoxyquinoline-4-carboxylic acid) |

| Skraup Synthesis | Aniline, Glycerol, H2SO4, Oxidant | Forms the core quinoline ring organicreactions.org | Can produce 6-methoxyquinoline, but requires a separate carboxylation step |

| Doebner-Von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Forms substituted quinolines wikipedia.org | Can produce substituted 6-methoxyquinolines, but requires carboxylation |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Forms quinoline-4-carboxylic acids wikipedia.org | Primarily yields 4-carboxy derivatives, not the 6-carboxy isomer |

Vilsmeier Reagent-Mediated Syntheses and Subsequent Oxidation Pathways

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The resulting electrophile can then attack an activated aromatic ring to introduce a formyl (-CHO) group, which can be subsequently oxidized to a carboxylic acid.

While a direct, single-step synthesis of 2-methoxyquinoline-6-carboxylic acid using this method is not extensively documented, a plausible pathway can be constructed based on established quinoline syntheses. The Vilsmeier-Haack reaction can be utilized to cyclize N-arylacetamides, leading to the formation of 2-chloro-3-formylquinolines. For instance, the reaction of an appropriately substituted acetanilide (B955) with the Vilsmeier reagent (DMF/POCl₃) can yield a quinoline aldehyde. This intermediate aldehyde is a key synthon that can be converted to the desired carboxylic acid.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Vilsmeier-Haack Formylation/Cyclization | Substituted Acetanilide, DMF, POCl₃ | Substituted 2-chloroquinoline-carbaldehyde |

| 2 | Oxidation | KMnO₄, Jones Reagent, or NaClO₂ | Substituted 2-chloroquinoline-carboxylic acid |

| 3 | Nucleophilic Substitution | Sodium Methoxide (B1231860) (NaOMe) | 2-Methoxyquinoline-carboxylic acid derivative |

Regioselective Functionalization and C-H Activation in Quinoline Scaffolds

Direct C-H bond functionalization has emerged as a step- and atom-economical strategy for modifying complex organic molecules like quinolines. ijpsjournal.com This approach avoids the need for pre-functionalized starting materials, offering a more direct route to novel derivatives. Controlling the regioselectivity of these reactions, however, remains a significant challenge, particularly for positions distal to the directing heteroatom. rsc.orgnih.gov

Recent Advances in Distal C-H Functionalization

The intrinsic electronic properties of the quinoline ring and the coordinating ability of the nitrogen atom typically direct C-H activation to the C2 or C8 positions. Functionalizing more remote positions, such as C5, C6, and C7, is considerably more challenging. rsc.org Recent research has focused on developing catalytic systems that can overcome this inherent reactivity. Strategies often involve the use of removable directing groups that position a transition metal catalyst in proximity to a specific distal C-H bond. By carefully designing these directing groups, chemists can achieve functionalization at sites that are otherwise inaccessible. For example, a directing group temporarily installed at the C8 position can facilitate reactions at the C5 position through the formation of a large-membered metallacycle. While C6 functionalization remains a frontier, these principles guide the development of new catalysts and directing groups capable of achieving this challenging transformation.

Site-Selective Metalation and Peripheral Coordination Control Strategies

Site-selective metalation is a cornerstone of regioselective C-H activation. tandfonline.com In quinoline systems, the nitrogen atom can act as a Lewis basic site, coordinating to a metal center and directing functionalization to adjacent C-H bonds (C2 and C8). Overcoming this natural directing effect to achieve functionalization at other positions, like C6, requires sophisticated control strategies.

One approach involves the use of transient or removable directing groups that can override the influence of the ring nitrogen. These groups are installed on the quinoline scaffold, participate in the C-H activation step by forming a stable metallacyclic intermediate, and are subsequently removed. Another strategy is to modulate the electronic properties of the quinoline ring and the catalyst to favor metalation at a different site. For instance, blocking the more reactive positions (C2, C8) can sometimes enable functionalization at less reactive sites. Peripheral coordination control involves designing ligands for the metal catalyst that sterically or electronically disfavor coordination at the typical positions, thereby opening up pathways for activation at other sites on the quinoline periphery.

| Strategy | Description | Target Positions | Key Challenge |

| Removable Directing Groups | A functional group is temporarily installed to direct the catalyst to a specific C-H bond. | C5, C4, etc. | Designing groups for C6 selectivity. |

| Blocking Groups | Sterically hindering or electronically deactivating the most reactive positions (C2, C8). | C3, C4, C5, C6, C7 | Can require multi-step synthesis to install and remove blocking groups. |

| Ligand Modification | Modifying the ligands on the metal catalyst to control its approach to the quinoline ring. | Various | Fine-tuning ligand-substrate interactions for precise selectivity. |

Radical Decarboxylation for Alkylation and Late-Stage Functionalization

Radical decarboxylation offers a powerful method for the late-stage functionalization of molecules that already contain a carboxylic acid group, such as 2-methoxyquinoline-6-carboxylic acid. acs.orgresearchgate.net In these reactions, the carboxylic acid is converted into a radical intermediate, which can then participate in various bond-forming reactions. This approach is particularly valuable for introducing alkyl groups.

The Minisci reaction and related photoredox-catalyzed processes are prominent examples of decarboxylative functionalization. researchgate.net In a typical photoredox-catalyzed decarboxylative alkylation, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process with the carboxylic acid, leading to the formation of a carboxyl radical that rapidly extrudes carbon dioxide to generate an alkyl or aryl radical. This radical can then add to a protonated heteroaromatic ring, like quinoline, followed by an oxidation step to restore aromaticity and yield the functionalized product. This method is highly valued for its mild reaction conditions and broad functional group tolerance, making it suitable for modifying complex molecules in the final stages of a synthesis. nih.gov

Sustainable and Green Chemistry Principles in the Synthesis of 2-Methoxyquinoline-6-carboxylic Acid Analogs

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. ijpsjournal.com The goal is to develop processes that are more environmentally benign, safer, and more efficient. For the synthesis of quinoline derivatives, this involves moving away from classical methods that often use harsh reagents, high temperatures, and hazardous solvents. nih.gov

Modern approaches to quinoline synthesis emphasize several green chemistry principles:

Atom Economy : Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. rsc.orgrsc.org One-pot and multicomponent reactions are excellent examples of atom-economical processes that reduce waste.

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids, or even performing reactions under solvent-free conditions. tandfonline.com

Energy Efficiency : Employing energy-efficient techniques such as microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govproquest.comingentaconnect.com Microwave-assisted synthesis, in particular, has been shown to accelerate many classical quinoline syntheses, such as the Friedländer and Doebner-von Miller reactions. proquest.combohrium.com

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. northumbria.ac.uk Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH) and can lead to high yields and purity. acs.org For instance, enzymes like monoamine oxidase have been used for the oxidative aromatization of tetrahydroquinolines to produce quinolines. acs.orgnorthumbria.ac.uk

These green methodologies are not only beneficial for the environment but also often lead to improved efficiency, higher yields, and safer manufacturing processes for quinoline-based compounds. researchgate.net

| Green Chemistry Principle | Application in Quinoline Synthesis | Example |

| Atom Economy | One-pot multicomponent reactions (MCRs). | A three-component reaction of an aldehyde, an amine, and an active methylene (B1212753) compound to form a polysubstituted quinoline. |

| Greener Solvents | Using water or ethanol as the reaction medium. | Friedländer synthesis conducted in water instead of organic solvents. tandfonline.com |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS). | Rapid synthesis of quinoline scaffolds in minutes under microwave irradiation compared to hours with conventional heating. proquest.com |

| Biocatalysis | Use of enzymes for specific transformations. | Monoamine oxidase (MAO-N) catalyzed oxidation of tetrahydroquinolines to quinolines. northumbria.ac.uk |

Synthesis and Exploration of 2 Methoxyquinoline 6 Carboxylic Acid Derivatives

Carboxamide Derivatives: Synthesis and Structure-Activity Relationship Studies

The conversion of the carboxylic acid group into a carboxamide is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. A series of 2-methoxyquinoline-6-carboxamide derivatives have been synthesized and evaluated for their potential as antagonists of the metabotropic glutamate (B1630785) receptor type 1 (mGluR1), a target for treating neuropathic pain. nih.gov

The synthesis typically involves the activation of the carboxylic acid, for example with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by reaction with a desired amine. This method has been used to produce a library of compounds with various substituents. nih.gov

Structure-activity relationship (SAR) studies on these derivatives have provided valuable insights into the structural requirements for mGluR1 antagonism. The exploration focused on modifications at the C2 position of the quinoline (B57606) ring and the nature of the amide group. For instance, replacing the 2-methoxy group with various 2-amino substituents and introducing different cyclic amines on the amide nitrogen allowed for a systematic evaluation of their impact on potency. nih.gov

One of the most potent compounds identified in a study was a derivative featuring a specific piperidine (B6355638) moiety attached to the quinoline ring at the C2 position via an amino linkage, which demonstrated an IC50 value of 2.16 µM against mGluR1. nih.gov This highlights the importance of the substituent at the C2 position for biological activity. The in vivo evaluation of this compound in a rat spinal nerve ligation model showed weak analgesic effects, suggesting that while potent in vitro, further optimization is needed for in vivo efficacy. nih.gov

Table 1: mGluR1 Antagonistic Activity of Selected Quinoline-6-Carboxamide Derivatives Interactive data based on findings from referenced studies.

| Compound ID | C2-Substituent | Amide Moiety | IC50 (µM) against mGluR1 |

|---|---|---|---|

| 1a | -OCH₃ | N-Cyclohexyl | >10 |

| 1b | -OCH₃ | N-Benzyl | >10 |

| 2a | -NH(piperidin-1-yl) | N-Ethyl | 5.42 |

| 2b (13c) | -NH(4-hydroxypiperidin-1-yl) | N-Ethyl | 2.16 |

| 2c | -NH(morpholino) | N-Ethyl | 8.31 |

Esterification of the Carboxylic Acid Moiety and its Applications

Esterification of the carboxylic acid group of 2-methoxyquinoline-6-carboxylic acid is a fundamental transformation that yields derivatives with altered solubility, stability, and pharmacokinetic profiles. The most common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov Alternatively, reaction with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate, provides a high-yielding route to the corresponding methyl ester. nih.gov

While specific applications for esters derived directly from 2-methoxyquinoline-6-carboxylic acid are not extensively documented in the reviewed literature, the esterification of quinoline carboxylic acids is a crucial step in the synthesis of more complex molecules. For instance, esters of related quinoline-4-carboxylic acids have been synthesized and evaluated for their potential as P-glycoprotein (P-gp) inhibitors, which could play a role in overcoming multidrug resistance in cancer. nih.gov Furthermore, esters of other hydroxyquinoline carboxylic acid derivatives have been shown to possess mild antioxidant activity. researchgate.net Ester derivatives can also serve as prodrugs, which are converted to the active carboxylic acid in vivo, or as key intermediates for further synthetic modifications, such as reduction to alcohols or reaction with Grignard reagents.

Diversification of the Quinoline Core through Functional Group Interconversions

Functional group interconversions are essential for diversifying the 2-methoxyquinoline-6-carboxylic acid scaffold, enabling the exploration of a wider chemical space. A key transformation is the reduction of the carboxylic acid moiety. Using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), the carboxylic acid can be efficiently converted into the corresponding primary alcohol, (2-methoxyquinolin-6-yl)methanol. nih.gov

This primary alcohol is a versatile intermediate for further diversification. It can be oxidized back to the aldehyde or carboxylic acid under controlled conditions, or it can be converted into other functional groups. For example, the hydroxyl group can be transformed into a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution reactions, or it can be used in ether synthesis.

Another important conceptual interconversion starts from the carboxylic acid, which can be converted to an amine via reactions such as the Curtius, Schmidt, or Hofmann rearrangement. The resulting 6-amino-2-methoxyquinoline can then serve as a precursor for a variety of derivatives, including ureas and semicarbazones, which have been explored for their anticancer properties in related quinoline systems. semanticscholar.org These interconversions significantly expand the range of accessible derivatives from the parent carboxylic acid.

Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring, particularly when unsubstituted at certain positions, can undergo nucleophilic substitution. The presence of the electron-donating methoxy (B1213986) group at the C2 position makes this position susceptible to displacement by strong nucleophiles. A notable example is the nucleophilic amination of 2-methoxyquinoline. ntu.edu.sg Studies have shown that using a sodium hydride-lithium iodide (NaH-LiI) system, the methoxy group at the C2 position can be substituted by various amine nucleophiles, such as piperidine. ntu.edu.sg This reaction provides a direct, transition-metal-free method for installing amine functionalities at the C2 position, which is a key modification in the synthesis of biologically active compounds, including the mGluR1 antagonists discussed previously. nih.govntu.edu.sg

This type of reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine (B92270) ring within the quinoline system facilitates the initial attack of the nucleophile, and the methoxide (B1231860) ion acts as a competent leaving group to yield the substituted product. Such transformations are crucial for modifying the core heterocyclic structure and are instrumental in SAR studies.

Development of Novel Quinoline-Based Heterocyclic Scaffolds Utilizing 2-Methoxyquinoline-6-carboxylic Acid Precursors

The strategic use of 2-methoxyquinoline-6-carboxylic acid as a building block allows for the construction of more complex, fused heterocyclic systems. The carboxylic acid function is an ideal starting point for cyclization reactions to form new rings fused to the quinoline core.

A plausible and established strategy involves converting the carboxylic acid into a hydrazide by reacting it first with thionyl chloride to form the acyl chloride, followed by a reaction with hydrazine (B178648) hydrate. This 2-methoxyquinoline-6-carbohydrazide is a key intermediate. The carbohydrazide (B1668358) can then undergo cyclocondensation with various reagents to form five-membered heterocycles. For example, reaction with carbon disulfide in a basic medium would lead to the formation of an oxadiazole-thione ring.

Drawing parallels from the synthesis of related quinoline-benzimidazole hybrids, the carboxylic acid group can be reacted with ortho-phenylenediamine under heating to form a fused benzimidazole (B57391) ring system. researchgate.net These methods demonstrate how the carboxylic acid moiety can be leveraged to construct novel, polycyclic scaffolds. Fusing additional heterocyclic rings to the quinoline core can significantly alter the molecule's three-dimensional shape, electronic properties, and potential biological activities, opening avenues for the discovery of new therapeutic agents.

Mechanistic Investigations of Reactions Involving 2 Methoxyquinoline 6 Carboxylic Acid

Nucleophilic Acyl Substitution Pathways of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the quinoline (B57606) ring is a primary site for chemical modification through nucleophilic acyl substitution. These reactions allow for the formation of a variety of derivatives, such as amides, esters, and acid chlorides, each with distinct properties and applications.

Mechanism of Amide Formation via Carbodiimide Coupling (e.g., DCC-mediated)

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orgchemistrysteps.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used coupling agents that facilitate this transformation by activating the carboxylic acid. chemistrysteps.comorgoreview.comyoutube.compeptide.comkhanacademy.org

The mechanism for the DCC-mediated amide formation of 2-methoxyquinoline-6-carboxylic acid proceeds through several key steps:

Activation of the Carboxylic Acid: The reaction is initiated by the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This is followed by the nucleophilic attack of the resulting carboxylate anion on the central carbon atom of the protonated DCC. libretexts.orgchemistrysteps.comyoutube.com This forms a highly reactive O-acylisourea intermediate. peptide.comwikipedia.orgtaylorandfrancis.com

Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate. libretexts.orgorgoreview.com This step proceeds via a tetrahedral intermediate.

Product Formation and Byproduct Generation: The tetrahedral intermediate collapses, leading to the formation of the desired amide and N,N'-dicyclohexylurea (DCU), a stable and poorly soluble byproduct that can often be removed by filtration. orgoreview.compeptide.com

| Step | Description | Intermediate/Product |

| 1 | Protonation of DCC by the carboxylic acid and subsequent nucleophilic attack. | O-acylisourea intermediate |

| 2 | Nucleophilic attack of the amine on the activated carbonyl carbon. | Tetrahedral intermediate |

| 3 | Collapse of the tetrahedral intermediate. | Amide and N,N'-dicyclohexylurea |

Formation of Acid Chlorides and Esters from 2-Methoxyquinoline-6-carboxylic Acid

Acid Chloride Formation:

Acid chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. The conversion of 2-methoxyquinoline-6-carboxylic acid to its corresponding acid chloride can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgcommonorganicchemistry.comchemguide.co.uk

The mechanism with thionyl chloride involves the following steps:

The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion. libretexts.orglibretexts.org

This forms a chlorosulfite intermediate. libretexts.orglibretexts.org

The displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orglibretexts.org

The intermediate collapses, leading to the formation of the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous byproducts. chemguide.co.uk

Ester Formation (Fischer Esterification):

Esters can be synthesized from 2-methoxyquinoline-6-carboxylic acid through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification is a reversible process:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack by the Alcohol: A molecule of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

| Reaction | Reagent | Key Intermediate | Byproducts |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Chlorosulfite | SO₂, HCl |

| Esterification | Alcohol, Acid Catalyst | Tetrahedral intermediate | Water |

Cyclization and Annulation Reaction Mechanisms in Quinoline Synthesis

The synthesis of the quinoline core itself involves various cyclization and annulation reactions. While 2-methoxyquinoline-6-carboxylic acid is a pre-formed quinoline, understanding the mechanisms of its synthesis provides insight into the formation of related structures. Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Pfitzinger reactions. pharmaguideline.com

For instance, the Pfitzinger reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. pharmaguideline.comui.ac.id A modified Pfitzinger reaction can be used to synthesize quinoline-4-carboxamides and quinoline-4-carboxylates. researchgate.net

More contemporary approaches often employ transition-metal-catalyzed C-H activation and annulation strategies. mdpi.com For example, rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters has been used for the regioselective synthesis of quinoline carboxylates. mdpi.com Another modern approach is the visible-light-induced aerobic oxidative dehydrogenation coupling/aromatization cascade reaction between glycine (B1666218) esters and olefins. mdpi.com

A [4+2] annulation reaction of anthranils and enaminones, catalyzed by an acid, provides a metal-free route to 3-acylquinolines. The proposed mechanism involves the activation of the enaminone, which then reacts with the anthranil, followed by intramolecular cyclization and subsequent conversion to the final quinoline product. mdpi.com

Electrochemical Redox Mechanisms of Quinoline Carboxylic Acids and their Derivatives

Electrochemical methods offer environmentally benign alternatives for the synthesis and modification of organic molecules. The quinoline nucleus can undergo both oxidation and reduction. An electrochemical method has been developed for the C3-thiolation of quinoline compounds. rsc.org Mechanistic studies, including cyclic voltammetry, suggest that an intermediate formed from the cathodic reduction of the quinoline is intercepted by thiols or disulfides. rsc.org

Furthermore, electrochemical oxidative decarboxylation has been utilized in the synthesis of quinazolines from α-oxocarboxylic acids, demonstrating a pathway for C-C or C-heteroatom bond formation that avoids chemical oxidants. nih.gov This suggests that the carboxylic acid group of 2-methoxyquinoline-6-carboxylic acid could potentially be removed or transformed under electrochemical conditions, likely involving radical intermediates.

Excited-State Acid-Base Chemistry and Photochemical Transformation Pathways

Quinoline and its derivatives exhibit interesting photophysical and photochemical properties. Upon electronic excitation, the basicity of the quinoline nitrogen atom increases significantly. researchgate.net This phenomenon, known as photobasicity, can lead to excited-state proton transfer (ESPT) from a suitable proton source, such as water or alcohols. researchgate.net

In functionalized quinolines, particularly those with hydroxyl groups, excited-state intramolecular proton transfer (ESIPT) can occur. rsc.orgrsc.orgresearchgate.net This process involves the transfer of a proton from the hydroxyl group to the quinoline nitrogen within the same molecule in the excited state. rsc.orgresearchgate.net The ESIPT process is often ultrafast and leads to the formation of a tautomeric species with distinct fluorescence properties. rsc.orgresearchgate.net The efficiency of ESIPT can be influenced by factors such as the strength of the intramolecular hydrogen bond and the possibility of competing processes like trans-cis isomerization. nih.govnih.gov

The presence of the carboxylic acid and methoxy (B1213986) groups on the 2-methoxyquinoline-6-carboxylic acid molecule will influence its excited-state properties. Photochemical transformations, such as C-H hydroxyalkylation of quinolines, have been reported to proceed via a radical pathway initiated by visible light. nih.gov This suggests that under photochemical conditions, 2-methoxyquinoline-6-carboxylic acid could potentially undergo radical-mediated reactions.

Investigation of Proton Transfer Processes in Functionalized Quinoline Systems

Proton transfer is a fundamental process in the chemistry of quinoline derivatives. As mentioned, ESPT is a key process in appropriately substituted quinolines. researchgate.netrsc.orgrsc.orgresearchgate.netnih.govnih.gov The dynamics of proton transfer are often studied using time-resolved spectroscopic techniques. researchgate.net

In systems capable of ESIPT, the transfer can be barrierless or involve a small energy barrier on the excited-state potential energy surface. nih.gov The strength of the intramolecular hydrogen bond plays a crucial role; a tighter hydrogen bond can lead to a faster, barrier-less ESIPT process, while a looser bond may result in a slower process that could involve skeletal deformation to facilitate the proton transfer. nih.gov While 2-methoxyquinoline-6-carboxylic acid does not possess the intramolecular hydrogen bond necessary for ESIPT in its ground state, its protonated form or its derivatives could engage in intermolecular proton transfer processes in the excited state. The acidity of the carboxylic acid proton and the basicity of the quinoline nitrogen are key parameters governing these processes.

Advanced Spectroscopic and Analytical Characterization of 2 Methoxyquinoline 6 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei. For 2-Methoxyquinoline-6-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of its structure.

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information for the structural verification of 2-Methoxyquinoline-6-carboxylic acid.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm, due to deshielding and hydrogen bonding effects. princeton.edulibretexts.org The protons of the quinoline (B57606) ring system resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, doublets of doublets) allow for the precise assignment of each aromatic proton. The methoxy (B1213986) group (–OCH₃) protons will appear as a sharp singlet, typically around 4.0 ppm. lookchem.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carboxyl carbon (–COOH) is characteristically found in the downfield region of the spectrum, around 165–185 ppm. pressbooks.pub The carbon atoms of the quinoline ring appear in the 115-150 ppm range, with their exact shifts influenced by the substituents. The methoxy carbon gives a signal at approximately 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Methoxyquinoline-6-carboxylic Acid Predicted values are based on established ranges for quinoline and carboxylic acid functionalities.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

| Carboxylic Acid Proton | ¹H | 10.0 - 13.0 | Broad Singlet |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Doublet, Doublet of Doublets |

| Methoxy Protons | ¹H | ~4.0 | Singlet |

| Carboxyl Carbon | ¹³C | 165 - 185 | |

| Aromatic Carbons | ¹³C | 115 - 150 | |

| Methoxy Carbon | ¹³C | 55 - 60 |

Quinoline carboxylic acids can exist in equilibrium between a neutral form and a zwitterionic form, where the acidic proton from the carboxyl group transfers to the basic nitrogen atom of the quinoline ring. researchgate.net This phenomenon of tautomerism can be investigated using both solution and solid-state NMR.

In the solid state, NMR can confirm the presence of the zwitterionic species. nih.gov The chemical shifts of the carbon and nitrogen atoms in the quinoline ring are particularly sensitive to the protonation state of the nitrogen. Intramolecular protonation by the acid group leads to the formation of a zwitterion, which results in distinct NMR signals compared to the neutral molecule.

In solution, the position of the equilibrium depends on the solvent's polarity and proticity. In a solvent like dimethyl sulfoxide (B87167) (DMSO), it is possible to observe effects resulting from the dynamic exchange between the neutral carboxylic acid and the zwitterionic tautomer. researchgate.netnih.gov Comparing the spectra from non-polar and polar solvents can provide insight into the stability of each form.

¹⁵N NMR spectroscopy is a highly sensitive probe for the electronic environment of nitrogen atoms and is particularly useful for distinguishing between different tautomeric forms of nitrogen-containing heterocycles. nih.govwikipedia.org The ¹⁵N chemical shift of the quinoline nitrogen in 2-Methoxyquinoline-6-carboxylic acid would be significantly different depending on its protonation state.

In the neutral form, the nitrogen atom possesses a lone pair of electrons. In the zwitterionic form, this nitrogen is protonated, leading to a substantial change in its electronic shielding and, consequently, a large shift in its ¹⁵N resonance frequency. rsc.org This makes ¹⁵N NMR an unequivocal tool for confirming the formation of the zwitterion, both in the solid state and potentially in solution under conditions that favor its existence. researchgate.net The gyromagnetic ratio for ¹⁵N is negative, which is an important consideration during spectral acquisition and interpretation. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com

The IR spectrum of 2-Methoxyquinoline-6-carboxylic acid is dominated by features characteristic of the carboxylic acid group. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which corresponds to the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pressbooks.pub The carbonyl (C=O) stretching vibration gives rise to a strong, sharp band typically between 1710 and 1760 cm⁻¹. pressbooks.pubiosrjournals.org Other key absorptions include C–O stretching and O–H bending modes, as well as aromatic C=C and C–H stretching and bending vibrations from the quinoline ring.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations are often more intense and well-resolved, making it a valuable tool for characterizing the heterocyclic core. rsc.org The comparison of IR and Raman spectra can be useful for identifying centrosymmetric structures, such as the carboxylic acid dimer.

Table 2: Characteristic Vibrational Frequencies for 2-Methoxyquinoline-6-carboxylic Acid

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H Stretch (Carboxylic Acid Dimer) | IR | 2500 - 3300 | Broad, Strong |

| Aromatic C–H Stretch | IR, Raman | 3000 - 3100 | Medium |

| C=O Stretch (Carbonyl) | IR, Raman | 1710 - 1760 | Strong (IR), Medium (Raman) |

| Aromatic C=C Ring Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| C–O Stretch | IR | 1210 - 1320 | Strong |

| O–H Bend | IR | 1395 - 1440 | Medium |

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula of 2-Methoxyquinoline-6-carboxylic acid (C₁₁H₉NO₃). mdpi.com This capability is crucial for confirming the identity of a newly synthesized compound or an isolated natural product.

Electron ionization mass spectrometry (EI-MS) reveals characteristic fragmentation pathways. For quinoline carboxylic acids, common fragmentation includes the loss of the carboxyl group as a radical (•COOH, 45 mass units) or the elimination of a neutral carbon dioxide molecule (CO₂, 44 mass units). chempap.orgresearchgate.net Further fragmentation of the quinoline ring system can also be observed.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are invaluable for the analysis of 2-Methoxyquinoline-6-carboxylic acid in complex mixtures. mdpi.com LC separates the target compound from other components in the sample before it enters the mass spectrometer. researchgate.net In MS/MS mode, the molecular ion is isolated and fragmented to produce a characteristic spectrum that can be used for highly selective and sensitive quantification or for the structural elucidation of metabolites and derivatives. mdpi.com To improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, derivatization of the carboxylic acid group is sometimes employed. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its arrangement within a crystal lattice.

A single-crystal X-ray diffraction study of 2-Methoxyquinoline-6-carboxylic acid would unequivocally determine its solid-state structure. researchgate.net It would confirm the planarity of the quinoline ring system and provide the precise geometry of the methoxy and carboxylic acid substituents.

Furthermore, this analysis would reveal the details of intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O–H···O hydrogen bonds with neighboring molecules. mdpi.com The analysis would also show other potential interactions, such as π–π stacking between the quinoline rings. Crucially, X-ray crystallography would provide definitive proof of whether the compound exists in its neutral molecular form or as a zwitterion in the crystalline state. mdpi.com

Table 3: Hypothetical Crystallographic Data for 2-Methoxyquinoline-6-carboxylic Acid Data presented are typical for small organic molecules and serve as an illustrative example.

| Parameter | Example Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Formula Weight | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~5.0 |

| c (Å) | ~20.0 |

| β (°) | ~95 |

| Volume (ų) | ~845 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | O–H···O Hydrogen Bonding (Dimer), π–π Stacking |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline material. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure, from which the arrangement of atoms in the crystal lattice, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

While specific crystallographic data for 2-Methoxyquinoline-6-carboxylic acid is not extensively available in the cited literature, studies on closely related quinoline derivatives provide insight into the expected structural features. For instance, the analysis of compounds like 4-methoxyquinolinium-2-carboxylate dihydrate reveals a zwitterionic form in the solid state, where the quinoline nitrogen is protonated. nih.gov Such detailed structural information is crucial for understanding the compound's chemical reactivity and potential biological activity.

The table below presents representative crystallographic data for a related quinoline derivative, methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, to illustrate the type of information obtained from a single-crystal XRD analysis. nih.gov

| Parameter | Value |

| Empirical Formula | C20H16N2O3 |

| Formula Weight | 344.36 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 18.0123 (8) |

| c (Å) | 9.3456 (4) |

| α (°) | 90 |

| β (°) | 101.234 (4) |

| γ (°) | 90 |

| Volume (ų) | 1678.9 (1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.361 |

This data is for methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate and serves as an illustrative example. nih.gov

Elucidation of Molecular and Crystal Packing Details

Beyond the determination of the molecular structure, SC-XRD allows for a detailed investigation of the crystal packing, which is governed by various intermolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, dictate the supramolecular architecture of the compound in the solid state.

In the case of carboxylic acid-containing quinoline derivatives, hydrogen bonding is a predominant feature. The carboxylic acid moiety can form strong hydrogen bonds, often leading to the formation of dimers or extended chains. For example, in the crystal structure of 4-methoxyquinolinium-2-carboxylate dihydrate, extensive N—H···O and C—H···O hydrogen bonds are observed, creating intricate networks. nih.gov The presence of water molecules in the crystal lattice can further contribute to the hydrogen-bonding network, forming supramolecular chains. nih.gov

The planar aromatic rings of the quinoline system also facilitate π-π stacking interactions, which contribute to the stability of the crystal packing. The nature and geometry of these interactions can influence the material's properties, such as its solubility and thermal stability. A comprehensive analysis of these non-covalent interactions provides a deeper understanding of the solid-state behavior of 2-Methoxyquinoline-6-carboxylic acid and its derivatives.

Electrochemical Characterization Techniques

Electrochemical techniques are instrumental in probing the redox properties of molecules, providing insights into their electron transfer capabilities. For quinoline derivatives, these properties are of significant interest due to their potential applications in electro-organic synthesis, catalysis, and the development of electrochemical sensors.

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry is a versatile and widely used electrochemical technique for investigating the redox behavior of chemical species. nih.gov It involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the stability of the resulting redox species.

Studies on various quinoline derivatives have demonstrated that they are electrochemically active. nih.gov The electrochemical properties are strongly influenced by the nature and position of substituents on the quinoline ring. For instance, the presence of an electron-donating group like a methoxy group is expected to facilitate oxidation, while electron-withdrawing groups would make oxidation more difficult. nih.govmdpi.com Research on 6-aminoquinoline (B144246) has shown that the electrochemical oxidation can proceed via single- or two-electron transfer pathways, leading to the formation of different products. researchgate.net

While specific CV data for 2-Methoxyquinoline-6-carboxylic acid is not provided in the search results, the following table presents hypothetical redox potential data that could be expected for a quinoline derivative, illustrating the type of information obtained from a CV experiment.

| Compound | Oxidation Potential (Epa) vs. Ag/AgCl (V) | Reduction Potential (Epc) vs. Ag/AgCl (V) |

| Hypothetical Quinoline Derivative | +1.2 | -0.8 |

This data is hypothetical and for illustrative purposes only.

Controlled Potential Electrolysis and In-situ Spectroelectrochemistry

Controlled potential electrolysis, also known as potentiostatic electrolysis, is a technique used to carry out redox reactions on a preparative scale. By maintaining the working electrode at a constant potential corresponding to the oxidation or reduction of the target molecule, a specific electrochemical transformation can be achieved. This method has been employed for the electrolytic oxidation of substituted quinolines to their corresponding quinolinic acids. acs.org For instance, the electrochemical oxidative amination of quinoline N-oxide has been studied using controlled potential electrolysis to elucidate the reaction mechanism. mdpi.com

In-situ spectroelectrochemistry combines electrochemical techniques with spectroscopic measurements, allowing for the real-time monitoring of species generated at the electrode surface. This powerful combination provides structural information about transient intermediates and final products of an electrochemical reaction. Techniques such as UV-Vis or EPR spectroscopy can be coupled with electrolysis to track changes in the electronic structure or to detect radical species formed during the redox process.

Advanced Electrochemical Sensing Applications

The unique electrochemical properties of quinoline derivatives make them attractive candidates for the development of advanced electrochemical sensors. nanobioletters.com These sensors can be designed to detect a wide range of analytes with high sensitivity and selectivity. The quinoline moiety can act as a recognition element, and its redox activity can be modulated upon binding to a target analyte, generating a measurable electrical signal.

Quinoline-based receptors have been designed for the fluorometric discrimination of carboxylic acids, demonstrating the potential for molecular recognition. nih.govresearchgate.net Furthermore, quinoline derivatives have been incorporated into sensor platforms for the detection of various metal ions. nanobioletters.com The development of electrochemical sensors based on 2-Methoxyquinoline-6-carboxylic acid could involve modifying an electrode surface with the compound or its polymers. The interaction of this modified electrode with a target analyte would lead to a change in the electrochemical response, such as a shift in the redox potential or a change in the peak current, which can be correlated to the analyte's concentration. The field of forensic electrochemistry, for instance, utilizes such principles for the detection of various substances. rsc.org

Computational Chemistry and Theoretical Modeling of 2 Methoxyquinoline 6 Carboxylic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding chemical reactivity. researchgate.net For quinoline (B57606) derivatives, DFT has been successfully employed to analyze structural characteristics and spectroscopic data. tandfonline.comtandfonline.com

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can calculate key geometric parameters like bond lengths, bond angles, and dihedral angles. tandfonline.comtandfonline.com

For quinoline derivatives, DFT calculations have been shown to correlate well with experimental data from X-ray crystallography. mdpi.com For instance, in a study of 2-methoxyphenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings was calculated to be 72.2(8)°, which was in close agreement with the experimental value. mdpi.com While specific optimized geometry data for 2-Methoxyquinoline-6-carboxylic acid is not extensively published, the expected conformation would feature a largely planar quinoline ring system. The orientation of the methoxy (B1213986) and carboxylic acid groups relative to this plane would be the primary subject of conformational analysis, identifying the lowest energy conformer which dictates the molecule's predominant shape and interaction profile.

Table 1: Illustrative DFT-Calculated Geometric Parameters for Related Quinoline Derivatives This table presents data from related compounds to illustrate typical results from DFT calculations, as specific values for 2-Methoxyquinoline-6-carboxylic acid are not detailed in the cited literature.

| Compound | Parameter | Calculated Value | Reference |

|---|---|---|---|

| 2-Methoxyphenyl quinoline-2-carboxylate | Dihedral Angle (Quinoline-Phenyl) | 72.2(8)° | mdpi.com |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. wuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netschrodinger.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org In studies of various quinoline derivatives, DFT calculations have been used to determine these orbital energies and correlate them with biological activity. For example, a DFT analysis of a series of quinoline-6-carboxylic acid derivatives revealed that compounds with lower energy gaps exhibited stronger inhibitory activity against certain enzymes. researchgate.net

Calculations for related compounds show that the electronic clouds of the HOMO are often distributed on the quinoline ring, while the LUMO is localized elsewhere, depending on the substituents. mdpi.com This distribution is key to understanding charge transfer interactions.

Table 2: Representative HOMO-LUMO Energy Data for Quinoline Derivatives This table provides examples of calculated FMO energies for related compounds to demonstrate the application of this analysis.

| Compound Class/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Phenylsulfanylethanone Derivative (L1) | - | - | - | researchgate.net |

| Quinolone Carboxylic Acid (L2) | - | - | - | researchgate.net |

| Temozolomide (in gas phase) | - | - | 4.40 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule. chemrxiv.org It illustrates the electrostatic potential on the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic sites and its potential for intermolecular interactions. tandfonline.comtandfonline.com

In an MEP map, regions of negative potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For 2-Methoxyquinoline-6-carboxylic acid, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atom of the quinoline ring. These sites represent the primary centers for hydrogen bonding and electrostatic interactions. nih.gov The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential, making it a primary hydrogen bond donor. Understanding this charge landscape is critical for predicting how the molecule will interact with biological receptors. chemrxiv.org

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system, MD simulations provide detailed information on the conformational flexibility and intermolecular interactions of a molecule in a dynamic environment, such as in a solvent or bound to a protein. mdpi.com

For 2-Methoxyquinoline-6-carboxylic acid, MD simulations could be employed to explore its conformational space by analyzing the rotation of the methoxy and carboxylic acid groups. These simulations would reveal the most populated conformations in an aqueous environment, providing a more realistic model than static, gas-phase optimizations. Furthermore, MD can be used to study how the molecule interacts with surrounding water molecules, identifying key hydration sites and understanding its solubility characteristics. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking, observe how the protein structure adapts to the ligand, and calculate binding free energies. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By generating various molecular descriptors (physicochemical, topological, electronic, etc.), QSAR models can predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. mdpi.compensoft.net

Several QSAR studies have been successfully conducted on various classes of quinoline derivatives to predict their efficacy as anticancer, antimicrobial, or enzyme inhibitory agents. nih.govnih.gov For example, a QSAR model was developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.govnih.gov Such models can identify which molecular properties are most influential for the desired biological effect. For 2-Methoxyquinoline-6-carboxylic acid, a QSAR study would involve synthesizing and testing a series of related analogues to build a predictive model. This model could then reveal the quantitative impact of modifying the methoxy group or substituting other positions on the quinoline ring, accelerating the optimization of lead compounds. pensoft.net

Molecular Docking and Ligand-Target Interaction Prediction in Biochemical Research

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor interactions. jabonline.in

The process involves sampling numerous conformations of the ligand within the active site of the receptor and using a scoring function to rank them based on their predicted binding energy. nih.gov Docking studies on quinoline derivatives have identified potential therapeutic targets and elucidated key binding interactions. For instance, derivatives of quinoline-6-carboxylic acid have been docked into the active sites of ectonucleotidases (enzymes like NTPDases and NPP1), revealing crucial hydrogen bonding and hydrophobic interactions with specific amino acid residues. researchgate.net Similarly, other quinoline carboxylic acids have been docked against malarial and tuberculosis protein targets, showing excellent binding scores and identifying potential lead compounds for these diseases. ijcps.org

For 2-Methoxyquinoline-6-carboxylic acid, docking studies could predict its binding mode within a target protein's active site. The results would highlight key interactions, such as hydrogen bonds formed by the carboxylic acid group with polar residues, or hydrophobic interactions involving the quinoline ring system. This information is invaluable for structure-based drug design, allowing for rational modifications to the molecule to enhance its binding affinity and selectivity for the target. researchgate.net

Theoretical Studies on Structure-Reactivity Relationships and Mechanistic Pathways

Theoretical studies are crucial for understanding the relationship between the molecular structure of a compound and its chemical reactivity. For quinoline derivatives, computational methods such as Density Functional Theory (DFT) are frequently employed to elucidate these connections and to map out the pathways of chemical reactions.

Structure-Reactivity Relationships:

The reactivity of 2-methoxyquinoline-6-carboxylic acid is governed by the electronic properties of its quinoline core, which is substituted with an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carboxylic acid group (-COOH). DFT calculations can be used to model the electron distribution within the molecule and to identify sites that are susceptible to electrophilic or nucleophilic attack.

Key parameters derived from such calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For similar compounds, DFT calculations have been used to determine that substitutions on the quinoline ring significantly alter these orbital energies, thereby tuning the molecule's reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting how the molecule will interact with other reagents. For a molecule like 2-methoxyquinoline-6-carboxylic acid, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic group, indicating these as likely sites for protonation or interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. This can help explain the stability of certain conformations and the electronic effects of the substituent groups on the quinoline ring system.

Mechanistic Pathways:

Computational chemistry is instrumental in exploring the step-by-step mechanisms of chemical reactions. For the synthesis of quinoline carboxylic acids, such as through the Doebner or Pfitzinger reactions, theoretical calculations can model the transition states and intermediates along the reaction coordinate. This allows for the determination of activation energies for each step, providing a detailed picture of the reaction kinetics and helping to identify the rate-determining step.

While a specific mechanistic study for 2-methoxyquinoline-6-carboxylic acid is not available, studies on other quinoline derivatives have successfully used computational methods to:

Propose and validate reaction mechanisms by comparing the calculated energy barriers of different possible pathways.

Explain the regioselectivity and stereoselectivity of reactions.

Investigate the role of catalysts in lowering activation energies.